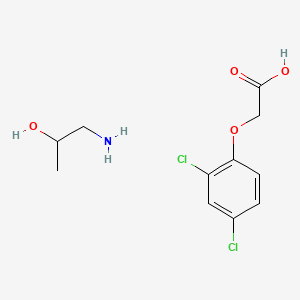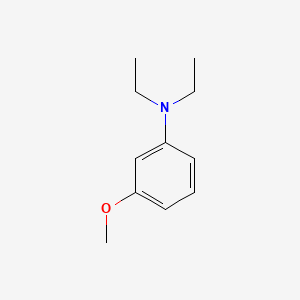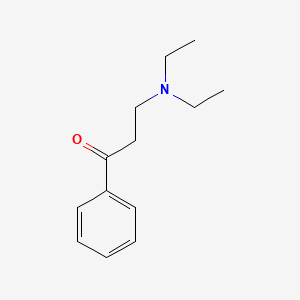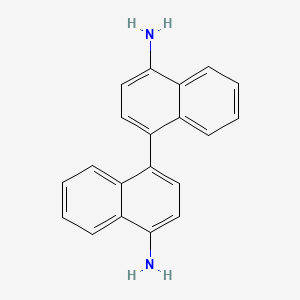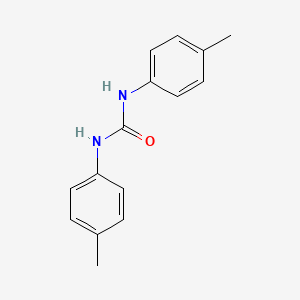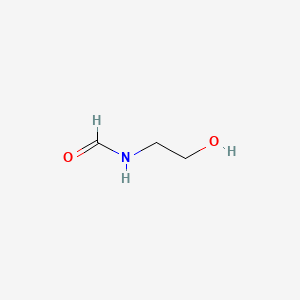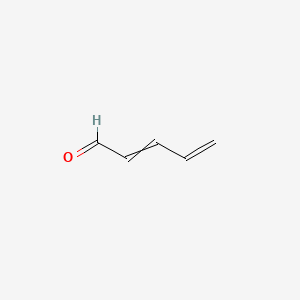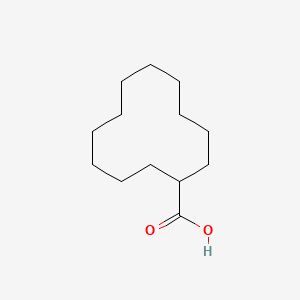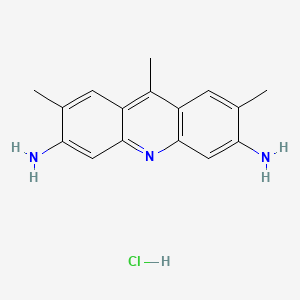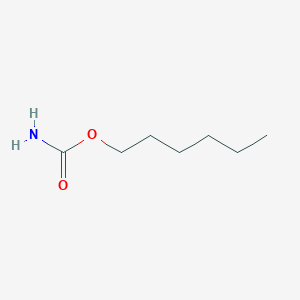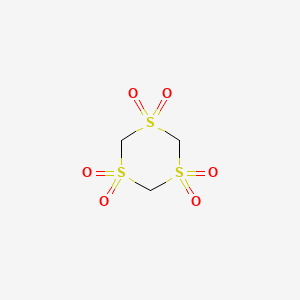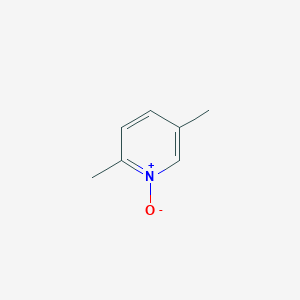
2,5-二甲基吡啶 1-氧化物
概述
描述
2,5-Dimethylpyridine 1-oxide is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dimethylpyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dimethylpyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylpyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机催化
2,5-二甲基吡啶 1-氧化物,作为吡啶 N-氧化物的衍生物,以其在有机催化中的作用而闻名。 这些化合物可以作为温和的路易斯碱,激活分子中路易斯酸性部分,从而提高亲核部分对亲电试剂反应的反应活性 。这种特性被应用于各种催化活性中,包括:
天然和生物活性化合物的合成
吡啶 N-氧化物因其促进形成复杂分子结构反应的能力而被用于合成天然和生物活性化合物 。这包括以下化合物的合成:
氧化反应
这些化合物经常用于氧化反应中,它们作为氧化剂。 它们在促进氧化方面的功效对于合成各种化学实体至关重要 。
生物学重要性
吡啶 N-氧化物,包括 2,5-二甲基吡啶 1-氧化物,具有重要的生物学意义。它们存在于自然界中,作为毒素,并具有抗菌活性。 例如,它们存在于诸如奥雷拉宁之类的物质中,奥雷拉宁是一种肾毒性化合物 。
药物应用
在制药行业,吡啶 N-氧化物是具有抗 HIV 活性的选择性受体拮抗剂药物结构的一部分。 它们也用于开发凝血酶抑制剂 。
化学中间体
由于其独特的电子特性,吡啶 N-氧化物在化学合成中充当有价值的中间体。 它们在需要供电子或受电子基团的反应中特别有用 。
作用机制
Target of Action
As an organic compound with the chemical formula C7H9N , it is likely to interact with various biological molecules in the body
Mode of Action
It is known that the compound is soluble in ethanol, ether, and cold water, and slightly soluble in hot water , which may influence its interaction with biological targets. More detailed studies are required to elucidate the exact mechanisms of interaction with its targets and any resulting changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 2,5-dimethylpyridine 1-oxide is currently lacking . Future studies should consider these factors to provide a more comprehensive understanding of the compound’s action.
生化分析
Biochemical Properties
2,5-Dimethylpyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. The compound acts as an inhibitor of these enzymes, affecting their activity and, consequently, the metabolism of other compounds. Additionally, 2,5-Dimethylpyridine 1-oxide can interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
2,5-Dimethylpyridine 1-oxide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses to environmental stimuli, such as oxidative stress. Furthermore, 2,5-Dimethylpyridine 1-oxide can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2,5-Dimethylpyridine 1-oxide involves several key interactions at the molecular level. The compound binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding prevents the enzymes from metabolizing their substrates, leading to an accumulation of these substrates in the cell. Additionally, 2,5-Dimethylpyridine 1-oxide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethylpyridine 1-oxide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dimethylpyridine 1-oxide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of 2,5-Dimethylpyridine 1-oxide vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and gene expression without causing significant toxicity. At high doses, 2,5-Dimethylpyridine 1-oxide can induce toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s inhibitory action on cytochrome P450 enzymes, leading to the accumulation of toxic metabolites .
Metabolic Pathways
2,5-Dimethylpyridine 1-oxide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, influencing the metabolism of various substrates. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic transformations can result in the formation of various metabolites, which may have different biological activities and effects on cellular function .
Transport and Distribution
The transport and distribution of 2,5-Dimethylpyridine 1-oxide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2,5-Dimethylpyridine 1-oxide can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2,5-Dimethylpyridine 1-oxide is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its interactions with targeting signals and post-translational modifications. These localizations can affect the compound’s ability to modulate enzyme activity, gene expression, and other cellular processes .
属性
IUPAC Name |
2,5-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEWUCOFCOAYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341259 | |
| Record name | 2,5-Dimethylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4986-05-4 | |
| Record name | 2,5-Dimethylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylpyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
